4-Bromo-3-methylisoxazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-3-methylisoxazol-5-amine involves various chemical reactions, often leading to the formation of complex structures with potential biological activities. For instance, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine results in the formation of imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl group. Specifically, with 4-bromophenyl and 4-methylphenyl groups, only imidazopyridines are formed, indicating a selective synthesis pathway .
Molecular Structure Analysis
The molecular structure of compounds derived from 4-Bromo-3-methylisoxazol-5-amine can be quite intricate, as seen in the crystal structures of cocrystalline products formed with carboxylic acids. These structures exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure. For example, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids leads to the formation of adducts and salts with distinct hydrogen bonding motifs and planarity between the rings .
Chemical Reactions Analysis
Chemical reactions involving 4-Bromo-3-methylisoxazol-5-amine derivatives can lead to a variety of products. For example, the reaction of 4-bromomethyl-5-methyl-1,3-dioxol-2-one with secondary amines results in the formation of tertiary amines, ring-opened compounds, and 1,2-adducts. The kinetics of these reactions have been studied, and methods to optimize the synthesis of the desired tertiary amine while suppressing by-product formation have been proposed .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-methylisoxazol-5-amine derivatives are influenced by their molecular structure. For instance, the novel N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine compound exhibits anti-inflammatory activity, which was confirmed through sPLA2 inhibition assays and molecular docking studies. The compound's crystal structure, determined by single crystal X-ray diffraction, reveals intermolecular interactions that are crucial for its stability and biological activity .
The amination of 3-bromoisoxazoles, which are structurally related to 4-Bromo-3-methylisoxazol-5-amine, has been shown to be facilitated by microwave irradiation in the presence of phosphazene bases. This method allows for the isolation of 3-aminoisoxazoles in moderate yield, demonstrating an alternative approach to the synthesis of such compounds .
Scientific Research Applications
Auxiliary-Directed Palladium-Catalyzed C(sp(3))-H Bond Activation
- Study Focus : The use of isoxazole-derived auxiliaries, such as 5-methylisoxazole-3-carboxamide, in palladium-catalyzed C(sp(3))-H bond activation for creating non-natural amino acids.
- Key Findings : Demonstrated efficient arylation and alkylation of α-aminobutanoic acid derivatives leading to various γ-substituted non-natural amino acids, with the auxiliary group being easily removable under mild conditions (Pasunooti et al., 2015).
Isoxazole Amino-Acids as Glutamic Acid Agonists
- Study Focus : Synthesis of isoxazole amino-acids, including analogues and homologues of ibotenic acid.
- Key Findings : Successful synthesis of various isoxazole amino-acid compounds, highlighting their potential as glutamic acid agonists (Hansen & Krogsgaard‐Larsen, 1980).
Synthesis of 3-Aminoisoxazoles
- Study Focus : Development of a novel two-step procedure for synthesizing 3-aminoisoxazoles.
- Key Findings : Demonstrated the reaction of 3-bromoisoxazolines with amines to afford 3-aminoisoxazolines, followed by an oxidation protocol to produce 3-aminoisoxazoles in high yield (Girardin et al., 2009).
New Thiazolo[4,5‐d]Pyrimidine Derivatives
- Study Focus : Synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine.
- Key Findings : Successfully reacted these compounds with isothiocyanates to form new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli et al., 2006).
Chemical Properties in Reactions Involving Pyruvic Acids
- Study Focus : Exploring the chemical properties of 3-amino-5-methylisoxazole in reactions with pyruvic acid derivatives.
- Key Findings : Investigated multicomponent condensation and synthesis of furanones and pyrrolones, demonstrating selective synthesis routes (Morozova et al., 2019).
Synthesis of 1,3,4-Oxadiazole Derivatives
- Study Focus : Synthesizing and evaluating the antibacterial activities of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moiety.
- Key Findings : Confirmed the structure of synthesized compounds and demonstrated their antibacterial activities (Hui et al., 2002).
Mechanism of Action
While the specific mechanism of action for 4-Bromo-3-methylisoxazol-5-amine is not mentioned in the search results, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . It is significant in drug discovery, and new eco-friendly synthetic strategies are always needed .
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .
properties
IUPAC Name |
4-bromo-3-methyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKKCVEVOZFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440671 | |
Record name | 4-Bromo-3-methylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylisoxazol-5-amine | |
CAS RN |
33084-49-0 | |
Record name | 4-Bromo-3-methylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33084-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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